molecular formula C6H11ClFN B11717946 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B11717946
M. Wt: 151.61 g/mol
InChI Key: SNXRMQLHOJPLRM-UHFFFAOYSA-N
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Description

5-Fluoro-2-azabicyclo[221]heptane hydrochloride is a chemical compound with the molecular formula C6H11ClFN It is a bicyclic compound that contains a fluorine atom and a nitrogen atom within its structure

Preparation Methods

The synthesis of 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Fluorination: Introduction of the fluorine atom into the bicyclic structure using a fluorinating agent.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The bicyclic structure allows for addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can be compared with other similar compounds, such as:

    2-Azabicyclo[2.2.1]heptane hydrochloride: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Fluoro-2-azabicyclo[3.2.1]octane hydrochloride: Contains a different bicyclic structure, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of a fluorine atom and a bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H11ClFN

Molecular Weight

151.61 g/mol

IUPAC Name

5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H

InChI Key

SNXRMQLHOJPLRM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)F.Cl

Origin of Product

United States

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